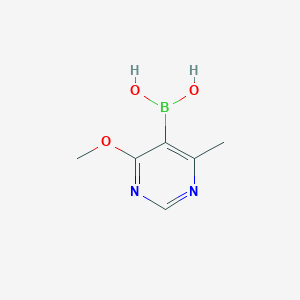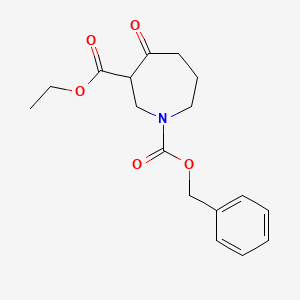
tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound belonging to the class of isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorine atom on the isoquinoline structure. Isoquinolines are known for their diverse biological activities and are often used in pharmaceutical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a 1,2-diamine, with a diketone under acidic conditions. The resulting intermediate is then subjected to further functional group modifications to introduce the tert-butyl, amino, and fluorine groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Isoquinolines, including tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mécanisme D'action
The mechanism by which tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The exact mechanism may vary depending on the specific application and biological system under study.
Comparaison Avec Des Composés Similaires
Tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a nitro group instead of an amino group.
Tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but without the fluorine atom.
Tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with the positions of the amino and fluorine groups reversed.
Uniqueness: The presence of both an amino and a fluorine group on the isoquinoline ring makes tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate unique, as these functional groups can modulate its chemical and biological properties in distinct ways.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Propriétés
Formule moléculaire |
C14H19FN2O2 |
|---|---|
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
tert-butyl 7-amino-6-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-5-4-9-6-11(15)12(16)7-10(9)8-17/h6-7H,4-5,8,16H2,1-3H3 |
Clé InChI |
USPFOFZECUFFCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)


![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)



